4-methoxy-N-methylbutan-1-amine
Description
Contextualization within the Field of Substituted Aliphatic Amines
Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. wikipedia.org They are categorized as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of alkyl substituents on the nitrogen. wikipedia.org 4-methoxy-N-methylbutan-1-amine is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups: a methyl group and a 4-methoxybutyl group.
The presence of substituents on the alkyl chain, such as the methoxy (B1213986) group in this case, significantly influences the chemical and physical properties of the amine. These properties include basicity, nucleophilicity, and solubility. The position and nature of these substituents can be strategically manipulated by chemists to fine-tune the reactivity and function of the molecule for specific applications.
Significance of N-Methylated and Methoxy-Substituted Butanamine Scaffolds in Organic Synthesis
The N-methylated butanamine scaffold is a recurring motif in a variety of organic molecules. N-methylation, the addition of a methyl group to a nitrogen atom, can alter a molecule's biological activity and physical properties. For instance, it can impact a compound's ability to cross cell membranes and its metabolic stability.
The methoxy group (-OCH3) is another crucial functional group in organic synthesis and medicinal chemistry. nih.gov Its presence can influence a molecule's conformation, lipophilicity, and electronic properties. nih.gov Methoxy groups can participate in hydrogen bonding and can affect the metabolic pathways of a drug molecule. nih.gov The butanamine framework itself provides a flexible four-carbon chain that can be readily modified and incorporated into larger, more complex molecular architectures. Butanamines are precursors to various products, including fungicides and pharmaceuticals. wikipedia.org
Overview of Research Trajectories Relevant to this compound
Research involving structures similar to this compound often explores their potential as building blocks in the synthesis of more complex target molecules. The combination of the amine and ether functionalities within the same molecule allows for a range of chemical transformations. Investigations may focus on the development of novel synthetic routes to access these types of substituted amines or on their application in areas such as catalysis, materials science, and the development of new bioactive compounds. The specific arrangement of the methoxy and N-methylamino groups on the butane (B89635) chain in this compound makes it a subject of interest for structure-activity relationship studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 102996-85-8 |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUYFSNXVZTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306475 | |
| Record name | 4-methoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34317-40-3 | |
| Record name | NSC176895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like 4-methoxy-N-methylbutan-1-amine. Through a suite of one- and two-dimensional experiments, a complete picture of the molecule's atomic arrangement and dynamic behavior can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms. The protons closer to these heteroatoms are deshielded and resonate at a higher frequency (further downfield).
The expected signals would include: a singlet for the methoxy (B1213986) (–OCH₃) protons, a singlet for the N-methyl (–NCH₃) protons, and multiplets for the methylene (B1212753) (–CH₂–) groups of the butyl chain. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 2H, 2H, and 2H, respectively). Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals, providing valuable information about the connectivity of the carbon skeleton. For example, the methylene group adjacent to the nitrogen would likely appear as a triplet, being coupled to the adjacent methylene group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. In this compound, five distinct carbon signals are expected. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of the attached heteroatoms. The carbon of the methoxy group and the carbon adjacent to the nitrogen atom would be expected to appear at a lower field compared to the other methylene carbons of the butyl chain. A predicted ¹³C NMR spectrum for the closely related compound, 4-methoxybutan-1-amine (B2886722), shows signals at approximately 72.9, 58.7, 41.8, 30.1, and 27.2 ppm nih.gov. The introduction of a methyl group on the nitrogen in this compound would be expected to shift the adjacent carbon signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 (-CH₂-N) | ~ 2.6 | Triplet | ~ 50-55 |
| 2 (-CH₂-) | ~ 1.6 | Multiplet | ~ 25-30 |
| 3 (-CH₂-) | ~ 1.7 | Multiplet | ~ 28-33 |
| 4 (-CH₂-O) | ~ 3.4 | Triplet | ~ 70-75 |
| N-CH₃ | ~ 2.4 | Singlet | ~ 35-40 |
| O-CH₃ | ~ 3.3 | Singlet | ~ 58-60 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the methylene groups in the butyl chain, showing correlations between H-1/H-2, H-2/H-3, and H-3/H-4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the ¹³C signal at ~70-75 ppm would show a cross-peak with the ¹H signal at ~3.4 ppm, confirming this as the C-4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for a flexible molecule like this compound, it can provide information about preferred conformations.
The flexible nature of the butyl chain in this compound allows for various conformational isomers due to rotation around the C-C and C-O single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational exchange processes. At low temperatures, the rotation around these bonds may be slowed down sufficiently on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for the conformational changes.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
High-resolution mass spectrometry is used to determine the exact molecular mass of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For a molecule with the chemical formula C₆H₁₅NO, the expected monoisotopic mass would be approximately 117.1154 Da. The high precision of HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides detailed structural information.
The fragmentation of this compound would likely proceed through several characteristic pathways for ethers and amines. Common fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For this compound, this could lead to the loss of a propyl-methoxy radical to form an ion at m/z 44 (CH₂=N⁺HCH₃).
Cleavage of the C-O bond: The ether linkage can also undergo cleavage. Loss of a methyl radical (•CH₃) from the molecular ion would result in an ion at m/z 102.
Cleavage of the C-C bonds in the butyl chain: Fragmentation can also occur along the butyl chain, leading to a series of smaller fragment ions.
Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 117 | [CH₃O(CH₂)₄NHCH₃]⁺• | Molecular Ion |
| 102 | [CH₃O(CH₂)₄NH]⁺ | Loss of •CH₃ |
| 86 | [CH₃O(CH₂)₃]⁺ | Cleavage of C-N bond |
| 74 | [CH₂(CH₂)₂NHCH₃]⁺ | Loss of •OCH₃ |
| 45 | [CH₃OCH₂]⁺ | Cleavage of C-C bond |
| 44 | [CH₂=N⁺HCH₃] | Alpha-cleavage |
Note: The relative abundance of these fragments can vary depending on the ionization method and energy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in determining its purity and identifying any volatile impurities that may be present, often stemming from its synthesis or degradation.
The gas chromatogram of a pure sample of this compound would ideally show a single, sharp peak, indicating the presence of one major component. The retention time of this peak is a characteristic feature of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). However, the presence of additional peaks would suggest the existence of volatile impurities. Common impurities could include starting materials from its synthesis, such as 4-methoxybutanal (B3115671) or methylamine, or byproducts like the unmethylated primary amine, 4-methoxybutan-1-amine.
The mass spectrometer component of the GC-MS provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. For this compound, which contains a nitrogen atom, the molecular ion peak (M+) is expected to have an odd nominal mass, in accordance with the nitrogen rule. libretexts.orglibretexts.org The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. libretexts.orglibretexts.org
For this compound, two primary alpha-cleavage pathways are anticipated:
Cleavage of the C-C bond between the carbon attached to the nitrogen and the rest of the butyl chain. This would result in the formation of a [CH2=NHCH3]+ fragment with a mass-to-charge ratio (m/z) of 44.
Cleavage of the methyl group from the nitrogen atom, leading to a [CH3(CH2)3OCH2NH]+ fragment.
The relative abundance of these and other fragment ions in the mass spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification. The presence of a methoxy group can also influence fragmentation, potentially leading to fragments containing the methoxy moiety. nih.gov For instance, cleavage further down the carbon chain could yield fragments such as [CH3O(CH2)n]+.
By analyzing the mass spectra of any minor peaks in the chromatogram, potential volatile impurities can be identified. For example, the presence of unreacted 4-methoxybutan-1-amine would be indicated by a peak with a molecular ion at a different m/z and a characteristic fragmentation pattern for a primary amine, such as a prominent fragment at m/z 30 ([CH2=NH2]+). libretexts.org
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Origin |
| [C6H15NO]+ | 117 | Molecular Ion (M+) |
| [C2H6N]+ | 44 | Alpha-cleavage |
| [C5H12NO]+ | 102 | Loss of a methyl group (CH3) |
| [C4H9O]+ | 73 | Cleavage of the C-N bond |
Note: The data in this table is predicted based on the general fragmentation patterns of secondary amines and may vary depending on the specific GC-MS conditions.
Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to vibrate. The resulting IR spectrum is a unique molecular fingerprint that can be used for structural elucidation.
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its secondary amine, ether, and alkane functionalities.
Fourier-Transform Infrared (FT-IR) Spectroscopy in Various Phases
The FT-IR spectrum of this compound can be recorded in various phases, such as gas, liquid (neat), or solid (as a KBr pellet or thin film). The phase of the sample can significantly influence the appearance of the spectrum, primarily due to intermolecular interactions like hydrogen bonding. libretexts.orglibretexts.org
In the gas phase , the molecules are relatively isolated, and the spectrum will show sharp, well-resolved vibrational bands, largely free from the effects of intermolecular forces. This provides a good representation of the vibrational modes of the individual molecule.
In the condensed phases (liquid or solid), intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen or oxygen atom of another becomes significant. researchgate.net This hydrogen bonding causes a broadening and a shift to lower frequencies (red shift) of the N-H stretching vibration compared to the gas phase. libretexts.orglibretexts.org The extent of this shift can provide insights into the strength of the hydrogen bonding interactions within the sample. Other bands in the spectrum may also be affected, though typically to a lesser extent. Comparing the spectra from different phases can thus provide valuable information about the intermolecular forces at play. quora.com
Correlation of Characteristic Vibrational Modes with Structural Features
The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to specific vibrational modes of its functional groups.
N-H Stretch: As a secondary amine, a single, moderately intense N-H stretching band is expected in the region of 3300-3500 cm-1. orgchemboulder.com In a condensed phase, this band will likely be broadened and shifted to the lower end of this range due to hydrogen bonding. libretexts.orglibretexts.org
C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear as strong absorptions in the 2850-2960 cm-1 region. spectroscopyonline.com The C-H stretch of the methoxy group (O-CH3) may also be discernible in this region.
N-H Bend: A weak to medium intensity N-H bending (scissoring) vibration may be observed around 1500-1600 cm-1 for secondary amines. libretexts.orglibretexts.org
C-O Stretch: The characteristic C-O stretching vibration of the ether linkage is expected to produce a strong absorption band in the range of 1070-1150 cm-1.
C-N Stretch: The C-N stretching vibration of aliphatic amines typically appears as a medium to weak absorption in the 1000-1250 cm-1 region. libretexts.orglibretexts.orgorgchemboulder.com
N-H Wag: A broad band due to the out-of-plane N-H wagging vibration is characteristic of primary and secondary amines and is typically observed in the 650-900 cm-1 range for liquid samples. orgchemboulder.comspectroscopyonline.com
The combination of these characteristic absorption bands provides a detailed and confirmatory fingerprint of the molecular structure of this compound.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium, single peak | Broadened in condensed phases |
| C-H Stretch (alkane) | 2850 - 2960 | Strong | |
| N-H Bend | 1500 - 1600 | Weak to Medium | Not always prominent |
| C-O Stretch (ether) | 1070 - 1150 | Strong | |
| C-N Stretch | 1000 - 1250 | Medium to Weak | |
| N-H Wag | 650 - 900 | Broad | In condensed phases |
Note: The data in this table is based on established correlations for the respective functional groups and may vary slightly for the specific molecule.
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy N Methylbutan 1 Amine
Reactivity Profile of the Secondary Amine Functionality
The nitrogen atom in 4-methoxy-N-methylbutan-1-amine possesses a lone pair of electrons, which is central to its nucleophilic and basic character. This section examines the key reactions involving this secondary amine functionality.
Alkylation and Acylation Chemistry of the Amine Nitrogen
The secondary amine in this compound readily undergoes alkylation and acylation reactions, which are fundamental transformations for the formation of new carbon-nitrogen and carbonyl-nitrogen bonds, respectively.
Alkylation:
Alkylation of secondary amines, such as this compound, involves the reaction with alkyl halides or other alkylating agents. ucalgary.cawikipedia.org This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the nitrogen atom acts as the nucleophile. ucalgary.ca
R-X + CH₃NH(CH₂)₄OCH₃ → [R-N⁺H(CH₃)(CH₂)₄OCH₃]X⁻
The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the tertiary amine. ucalgary.ca However, a common challenge in the alkylation of secondary amines is the potential for overalkylation. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.com
Controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial to favor the formation of the desired tertiary amine. The use of specific methodologies like the Delepine reaction or the Gabriel synthesis can offer more controlled routes to primary amines, which can then be selectively alkylated. wikipedia.org
Acylation:
Acylation of this compound with acyl chlorides or acid anhydrides is a reliable method for the synthesis of amides. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in
R-COCl + CH₃NH(CH₂)₄OCH₃ → R-CON(CH₃)(CH₂)₄OCH₃ + HCl
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen halide byproduct and drive the reaction to completion. ncert.nic.in In molecules containing both amine and hydroxyl groups, achieving chemoselective N-acylation over O-acylation can be a challenge. researchgate.netresearchgate.net However, for this compound, which lacks a hydroxyl group, acylation is expected to proceed cleanly at the nitrogen atom.
Protonation Equilibria and Basicity Studies in Solution
The basicity of this compound is a fundamental property that influences its reactivity and behavior in solution. As a secondary amine, it can accept a proton to form a tertiary ammonium cation.
CH₃NH(CH₂)₄OCH₃ + H₂O ⇌ [CH₃N⁺H₂(CH₂)₄OCH₃] + OH⁻
The protonated form, a tertiary ammonium salt, exhibits increased water solubility compared to the free amine. This property is often exploited in purification processes and in the formulation of amine-containing compounds. ncert.nic.in
N-Oxidation Processes and Regioselectivity Assessment
The nitrogen atom of this compound can be oxidized to form N-oxygenated products. The oxidation of secondary amines can lead to the formation of hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iqthieme-connect.de
CH₃NH(CH₂)₄OCH₃ + [O] → CH₃N(OH)(CH₂)₄OCH₃ (Hydroxylamine)
CH₃N(OH)(CH₂)₄OCH₃ + [O] → CH₃N⁺(O⁻)=CH(CH₂)₃OCH₃ (Nitrone)
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and potassium permanganate (B83412) (KMnO₄). The regioselectivity of the oxidation is directed at the nitrogen atom due to its high electron density. In some cases, oxidation can also occur at the carbon alpha to the nitrogen, but N-oxidation is a common pathway for secondary amines. uomustansiriyah.edu.iq The formation of N-oxides from tertiary amines is a well-established reaction. libretexts.org While this compound is a secondary amine, its oxidation can be a complex process, potentially yielding a mixture of products depending on the oxidant and reaction conditions. organic-chemistry.orgresearchgate.net
Reactivity of the Methoxy (B1213986) Ether Moiety
The methoxy group in this compound is generally less reactive than the secondary amine functionality. However, under specific conditions, the ether linkage can undergo cleavage.
Cleavage Reactions of the Ether Linkage (e.g., Demethylation)
The carbon-oxygen bond of the methoxy ether can be cleaved under harsh reaction conditions, typically in the presence of strong acids. libretexts.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). pearson.commasterorganicchemistry.com
CH₃O(CH₂)₄NHCH₃ + 2 HX → HO(CH₂)₄NHCH₃ + CH₃X → X(CH₂)₄NHCH₃ + CH₃X + H₂O (where X = I, Br)
The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group (an SN2 reaction). libretexts.org This results in the formation of a primary alcohol and methyl halide. If an excess of the hydrohalic acid is used, the alcohol can be further converted to the corresponding alkyl halide.
Demethylation, the removal of the methyl group, can also be achieved through other methods, although these are often developed for more complex molecules like alkaloids. nih.govresearchgate.netwikipedia.orgnih.govresearchgate.net These methods can involve reagents like boron tribromide (BBr₃) or proceed via oxidative pathways. wikipedia.org
Involvement of the Methoxy Group in Electronic or Steric Effects on Amine Reactivity
The methoxy group can exert subtle electronic and steric effects on the reactivity of the distal secondary amine.
Electronic Effects:
The oxygen atom of the methoxy group is electronegative and can exert a through-bond inductive effect (-I effect), which withdraws electron density from the rest of the molecule. This effect diminishes with distance, and given the four-carbon spacer between the methoxy group and the amine nitrogen, the inductive influence on the amine's basicity and nucleophilicity is expected to be minimal. However, it could play a role in stabilizing transition states or intermediates in certain reactions. In some alkoxyamines, polar effects have been shown to influence bond dissociation energies. researchgate.netchimia.ch
Steric Effects:
The methoxy group is relatively small and is located at the end of a flexible alkyl chain. Therefore, it is unlikely to exert a significant steric hindrance on the reactivity of the amine nitrogen. The rotation around the single bonds in the butyl chain allows the methoxy group to adopt conformations that minimize steric interactions with the approaching reagents at the amine site. Studies on bridged biphenyls have shown that methoxy groups can have significant steric effects in rigid systems, but this is less applicable to the flexible structure of this compound. rsc.org
Intermolecular Interactions and Self-Assembly Propensities
A complete understanding of this section would require dedicated studies that are not currently found in the public domain.
Hydrogen Bonding Analysis in Condensed Phases and Solutions
To analyze the hydrogen bonding of this compound, researchers would typically employ techniques such as X-ray crystallography for the solid state and various spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for the liquid phase and in solutions. These studies would reveal the nature and strength of hydrogen bonds. As a secondary amine, the N-H proton can act as a hydrogen bond donor, while the nitrogen and the ether oxygen atoms can act as hydrogen bond acceptors. The interplay between these interactions would dictate the supramolecular structure in the condensed phase.
Hypothetically, one could expect both intramolecular and intermolecular hydrogen bonding. Intramolecularly, the amine proton could interact with the methoxy group's oxygen, leading to a cyclic conformation. Intermolecularly, chains or more complex networks could form through N-H---N or N-H---O interactions. The specifics of these interactions, including bond lengths and angles, would need to be determined experimentally.
Complexation Behavior with Metal Ions and Organic Substrates
The amine and ether functional groups in this compound suggest its potential to act as a ligand in coordination chemistry. Studies on its complexation with various metal ions would involve techniques such as UV-Vis spectroscopy, isothermal titration calorimetry (ITC), and single-crystal X-ray diffraction of the resulting complexes. Such research would determine the stability constants, coordination modes (e.g., bidentate or monodentate), and the geometry of the metal complexes. For instance, it could potentially form chelate rings with metal ions, with the nitrogen and oxygen atoms coordinating to the metal center.
Similarly, its interaction with organic substrates, driven by hydrogen bonding or other non-covalent forces, would be crucial for understanding its potential role in catalysis or molecular recognition. These studies are currently absent from the literature.
Mechanistic Pathways of Key Transformations
Elucidating the reaction mechanisms of this compound would necessitate a combination of experimental and computational approaches.
Elucidation of Reaction Intermediates and Transition States
To identify reaction intermediates and transition states, researchers would likely use a combination of spectroscopic techniques under reaction conditions and computational modeling (e.g., Density Functional Theory - DFT). For example, in a reaction involving the amine group, such as N-alkylation or acylation, spectroscopic monitoring might allow for the detection of transient intermediates. Computational studies would be invaluable in mapping the potential energy surface of the reaction, providing insights into the structures and energies of transition states.
Kinetic Studies for Rate-Determining Steps and Reaction Orders
Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and catalysts, researchers can determine the rate law for a given transformation of this compound. This would reveal the reaction order with respect to each species and help identify the rate-determining step. For instance, a kinetic study of its reaction with an electrophile would clarify whether the nucleophilic attack by the amine is the slowest step.
Isotopic Labeling Experiments to Probe Bond Cleavage and Formation
Isotopic labeling is a powerful tool for tracing the path of atoms during a chemical reaction. For example, by replacing the hydrogen on the nitrogen with deuterium (B1214612) (D), one could study the kinetic isotope effect in reactions where the N-H bond is broken. This would provide strong evidence for the involvement of this bond in the rate-determining step. Similarly, labeling the carbon atoms at specific positions could help elucidate rearrangement reactions or complex bond-forming and bond-breaking sequences. No such isotopic labeling studies for this compound have been reported.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Properties
No published studies were found that performed quantum chemical calculations on 4-methoxy-N-methylbutan-1-amine.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
There are no available research findings that utilize Density Functional Theory to determine the optimized geometry and perform a conformational analysis of this compound.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites
No studies detailing the mapping of Molecular Electrostatic Potential (MEP) surfaces to identify potential reactive sites on this compound could be located.
Population Analysis (e.g., Mulliken, NBO Charges) for Electronic Distribution
There is no available data from population analyses such as Mulliken or Natural Bond Orbital (NBO) charges to describe the electronic distribution of this compound.
Theoretical Spectroscopic Predictions
No theoretical predictions of the spectroscopic properties of this compound were found in the searched literature.
Computation of NMR Chemical Shifts for Conformational Averaging
There are no published computations of NMR chemical shifts, including considerations for conformational averaging, for this compound.
Simulation of IR and Raman Spectra for Vibrational Assignments
The vibrational spectra of a molecule, specifically its Infrared (IR) and Raman spectra, offer a unique fingerprint that is invaluable for its identification and characterization. libretexts.org Computational methods, particularly DFT, are routinely used to simulate these spectra with a high degree of accuracy. researchgate.netsemanticscholar.org For this compound, a secondary amine, theoretical calculations would predict characteristic vibrational modes. dtic.milorgchemboulder.com
The N-H stretching vibration in secondary amines typically appears as a single, weak band in the IR spectrum between 3300 and 3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching vibration for aliphatic amines is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, the presence of the methoxy (B1213986) group (-OCH₃) would introduce characteristic C-O stretching and CH₃ bending modes.
A hypothetical table of calculated vibrational frequencies for this compound, based on DFT calculations of similar amines, is presented below. Such a table is crucial for assigning the peaks in an experimentally obtained spectrum.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | ~3340 | Weak | Weak |
| Asymmetric CH₃ Stretch | ~2960 | Medium | Medium |
| Symmetric CH₃ Stretch | ~2870 | Medium | Strong |
| Asymmetric CH₂ Stretch | ~2930 | Strong | Medium |
| Symmetric CH₂ Stretch | ~2850 | Medium | Strong |
| N-H Bend | ~1590 | Weak | Weak |
| CH₂ Scissor | ~1460 | Medium | Medium |
| C-O Stretch (Methoxy) | ~1120 | Strong | Weak |
| C-N Stretch | ~1100 | Medium | Medium |
| N-H Wag | ~750 | Broad, Strong | Very Weak |
Note: This data is illustrative and based on typical values for secondary aliphatic amines and ethers. Actual values would require specific DFT calculations for this compound.
Reaction Mechanism Modeling and Energetic Profiles
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. nih.gov
Determination of Reaction Energies, Enthalpies, and Free Energies
A key aspect of modeling reaction mechanisms is the calculation of thermodynamic quantities. The enthalpy of reaction (ΔHrxn) indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat. libretexts.orgkhanacademy.org The Gibbs free energy of reaction (ΔG) is also critical as it determines the spontaneity of a reaction under constant temperature and pressure. These values are calculated as the difference in the computed energies of the products and reactants. libretexts.org
Table 2: Hypothetical Thermodynamic Data for the Reductive Amination Synthesis of this compound
| Thermodynamic Parameter | Calculated Value (kJ/mol) |
| Reaction Energy (ΔE) | -120 |
| Enthalpy of Reaction (ΔH) | -125 |
| Gibbs Free Energy of Reaction (ΔG) | -95 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies. The negative values suggest a thermodynamically favorable reaction.
Calculation of Activation Barriers for Elementary Steps
Table 3: Hypothetical Activation Barriers for the Synthesis of this compound
| Elementary Step | Calculated Activation Energy (kJ/mol) |
| Hemiaminal Formation | 45 |
| Imine Formation (Dehydration) | 80 |
| Imine Reduction | 60 |
Note: This illustrative data suggests that the dehydration step to form the imine would be the rate-determining step in this hypothetical reaction pathway.
Solvent Effects in Computational Modeling of Reactivity
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. rsc.orgnumberanalytics.com Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. nih.gov Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of increased computational time. nih.gov
For reactions involving charged or highly polar species, such as intermediates in amine synthesis, the choice of solvent can stabilize or destabilize these species and the transition states leading to them, thereby altering the reaction's energetic profile. rsc.orgaip.org For example, a protic solvent could stabilize a charged intermediate through hydrogen bonding, lowering the activation energy for its formation.
Applications of 4 Methoxy N Methylbutan 1 Amine in Complex Molecule Synthesis
Function as a Versatile Synthetic Building Block in Organic Chemistry
The bifunctional nature of 4-methoxy-N-methylbutan-1-amine, possessing both a nucleophilic secondary amine and a methoxy (B1213986) group, makes it a potentially versatile building block. The secondary amine can readily undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce the N-methyl-4-methoxybutyl moiety into a target molecule.
General synthetic methods for the N-methylation of primary amines are well-documented and could be adapted for the synthesis of this compound from its primary amine precursor, 4-methoxybutan-1-amine (B2886722). nih.govbeilstein-journals.org These methods often involve reagents like methyl halides or the use of reductive amination with formaldehyde (B43269). nih.govbeilstein-journals.org
Utility as a Precursor for Advanced Aliphatic Amine Derivatives
Aliphatic amines are crucial components in a vast array of chemical products, including pharmaceuticals and agrochemicals. organic-chemistry.org this compound could serve as a valuable precursor for the synthesis of more complex and functionally diverse aliphatic amine derivatives. The secondary amine provides a reactive handle for further chemical elaboration, allowing for the introduction of various substituents to tailor the properties of the final molecule.
For instance, the nitrogen atom could be incorporated into larger, more complex frameworks through reactions such as the Mannich reaction or by serving as a nucleophile in ring-opening reactions of epoxides or aziridines. The methoxy group, while generally less reactive, could potentially be cleaved under harsh conditions to reveal a primary alcohol, further expanding the synthetic possibilities.
Incorporation into Heterocyclic Ring Systems and Polyfunctional Molecules
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The secondary amine of this compound is a prime candidate for participating in cyclization reactions to form a variety of heterocyclic rings.
Depending on the reaction partner, it could be envisioned to form part of a piperidine, pyrrolidine, or other nitrogen-containing ring system. For example, reaction with a suitable dielectrophile could lead to the formation of a saturated heterocycle. The synthesis of fused heterocyclic systems is another area where this building block could find application, potentially through intramolecular cyclization strategies. beilstein-journals.org
Role in the Construction of Carbon-Nitrogen Bonds in Multistep Syntheses
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. As a secondary amine, this compound would be a direct participant in numerous C-N bond-forming reactions. These include well-established methodologies such as Buchwald-Hartwig amination for the formation of aryl amines, and reductive amination for the synthesis of tertiary amines.
The presence of the methoxy group at the 4-position could influence the reactivity and selectivity of these reactions, a factor that would require empirical investigation.
Applications as a Chiral Auxiliary or Ligand Precursor (if enantiomerically pure forms are synthesized)
Should enantiomerically pure forms of this compound be synthesized, a new realm of applications in asymmetric synthesis would open up. A chiral, non-racemic amine can be used as a chiral auxiliary, a temporary handle attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
Furthermore, chiral amines are often used as precursors for the synthesis of chiral ligands for transition metal catalysis, a powerful tool for the enantioselective synthesis of a wide range of molecules. The synthesis of enantiopure this compound, likely through asymmetric synthesis or chiral resolution of a racemic mixture, would be a critical first step in exploring this potential. The principles of stereoisomerism are fundamental to understanding the potential applications of chiral molecules in synthesis. samacheerkalvi.guru
Data Tables
Due to the limited specific data available for this compound, the following table provides general physical and chemical properties for the closely related primary amine, 4-methoxybutan-1-amine, as a reference point.
Table 1: Physicochemical Properties of 4-methoxybutan-1-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NO | PubChem |
| Molecular Weight | 103.16 g/mol | PubChem |
| IUPAC Name | 4-methoxybutan-1-amine | PubChem |
| SMILES | COCCCCN | PubChem |
| InChI | InChI=1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3 | PubChem |
Note: This data is for 4-methoxybutan-1-amine, not the N-methylated target compound of this article.
Future Research Avenues and Methodological Advancements
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is a primary driver for innovation in amine synthesis. rsc.org Traditional methods for producing amines often involve harsh conditions, stoichiometric reagents, and the generation of significant waste, which are economically and environmentally undesirable. rsc.orgnumberanalytics.com For 4-methoxy-N-methylbutan-1-amine, future research is expected to focus on developing synthetic routes that are not only efficient but also sustainable.
A promising approach is the catalytic reductive amination of biomass-derived feedstocks. acs.orgmdpi.com Lignocellulosic biomass can be a source of various platform molecules that, through catalytic processes, can be converted into valuable amines like this compound. acs.org This strategy aligns with the principles of a circular economy by utilizing renewable resources. Another key area is the development of "hydrogen borrowing" or "hydrogen transfer" catalysis. rsc.orgnih.govmdpi.com This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct, offering a much greener alternative to traditional alkylation with alkyl halides. rsc.orgmdpi.com
Future synthetic strategies will likely prioritize:
Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on fossil fuels. acs.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Catalytic Processes: Favoring catalytic reactions over stoichiometric ones to minimize waste. numberanalytics.comresearchgate.net
Exploration of Novel Catalytic Systems for Selective Transformations
The selectivity of a chemical transformation is crucial, especially when dealing with multifunctional molecules. For this compound, achieving high selectivity in its synthesis is a key challenge. numberanalytics.com Future research will undoubtedly delve into the discovery and optimization of novel catalytic systems to control the reaction pathways.
This includes the development of catalysts based on both noble and non-noble metals. While noble metals like ruthenium, rhodium, and palladium have shown high activity, their cost and limited availability are significant drawbacks. mdpi.comnih.gov Consequently, there is a growing interest in catalysts based on earth-abundant metals such as nickel, copper, and iron. researchgate.net The design of these catalysts will focus on enhancing their activity, selectivity, and stability.
Key areas of exploration for novel catalytic systems include:
Heterogeneous Catalysts: These are often preferred for industrial applications due to their ease of separation and recyclability. mdpi.commdpi.com
Homogeneous Catalysts: These can offer high selectivity and activity under mild reaction conditions. mdpi.comresearchgate.net
Bimetallic and Multimetallic Catalysts: The synergistic effects between different metals can lead to improved catalytic performance. researchgate.net
A recent study by researchers at the University of Illinois has demonstrated a novel palladium-based catalyst that facilitates the synthesis of tertiary amines from abundant hydrocarbons and secondary amines, a method that could be adapted for derivatives of this compound. illinois.edusciencedaily.com
Integration of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.comacs.orgrsc.org These techniques allow chemists to observe the formation of intermediates, track the concentration of reactants and products over time, and gain insights into the catalytic cycle. mt.comyoutube.com
For the synthesis of this compound, in-situ spectroscopy can be used to:
Identify transient and labile intermediates that cannot be detected by offline analysis. spectroscopyonline.com
Optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time.
Ensure reaction safety by monitoring exothermic events. mt.com
The data obtained from in-situ monitoring can be used to develop accurate kinetic models, which are essential for process scale-up and control. spectroscopyonline.com
Machine Learning and AI Applications in Predicting Amine Reactivity and Synthesis Outcomes
In the context of this compound, ML and AI could be applied to:
Predict the yield and selectivity of a reaction based on the starting materials, catalyst, and reaction conditions. princeton.edu
Screen virtual libraries of catalysts to identify the most promising candidates for a specific transformation.
Develop predictive models for the physicochemical properties and reactivity of the amine and its analogues.
| Potential AI/ML Applications in this compound Research |
| Predictive Modeling |
| Synthesis Outcome Prediction (Yield, Selectivity) |
| Reactivity Prediction |
| Catalyst Design |
| Virtual Screening of Catalysts |
| Optimization of Catalyst Structure |
| Process Optimization |
| Real-time Reaction Condition Adjustment |
| Automated Synthesis Planning |
Chiral Synthesis and Stereochemical Control of this compound Analogues
While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to stereoisomers with potentially different biological activities. nih.gov The ability to control the stereochemistry during the synthesis of these analogues is therefore of paramount importance, particularly in medicinal chemistry. acs.orgresearchgate.net
Future research will likely focus on the development of asymmetric synthetic methods to produce enantioenriched analogues of this compound. This includes the use of:
Chiral Catalysts: Transition-metal catalysts bearing chiral ligands can induce enantioselectivity in a variety of transformations. nih.gov
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary can direct the stereochemical outcome of a reaction. nih.gov
Enzymatic Reactions: Biocatalysts can offer high enantioselectivity under mild reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
